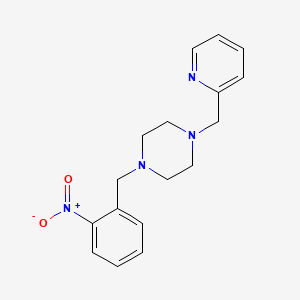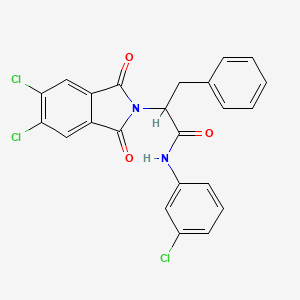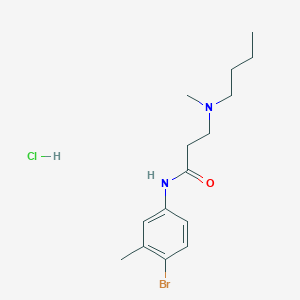![molecular formula C15H16ClNO3 B3948555 6-{[(4-chlorobenzyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3948555.png)
6-{[(4-chlorobenzyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
Overview
Description
6-{[(4-chlorobenzyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid, also known as CB-839, is a potent and selective inhibitor of glutaminase. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, which is a key process for cancer cell growth and survival. CB-839 has been extensively studied for its potential as a cancer therapy, and it has shown promising results in preclinical and clinical trials.
Mechanism of Action
6-{[(4-chlorobenzyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid works by inhibiting the activity of glutaminase, which is an enzyme that is essential for the growth and survival of cancer cells. Glutaminase catalyzes the conversion of glutamine to glutamate, which is a key process in the production of energy and building blocks for cancer cells. By blocking glutaminase, this compound can starve cancer cells of these essential nutrients, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, induce cell death, and reduce the production of key metabolites that are necessary for cancer cell survival. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-{[(4-chlorobenzyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid for lab experiments is its specificity for glutaminase. This allows researchers to target this enzyme specifically, without affecting other metabolic pathways. This compound is also relatively easy to synthesize and has been extensively studied, making it a well-established tool for cancer research. However, one limitation of this compound is that it may not be effective against all types of cancer, and its efficacy may vary depending on the specific cancer type and stage.
Future Directions
There are several future directions for research on 6-{[(4-chlorobenzyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid. One potential area of study is the development of combination therapies that include this compound and other cancer drugs. This compound has been shown to be effective in combination with other drugs, such as immune checkpoint inhibitors and chemotherapy agents. Another area of research is the development of this compound analogs that may have improved efficacy and specificity. Finally, further studies are needed to better understand the mechanism of action of this compound and its potential for use in precision medicine approaches to cancer treatment.
Scientific Research Applications
6-{[(4-chlorobenzyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been studied extensively for its potential as a cancer therapy. It has been shown to be effective against a variety of cancer types, including renal cell carcinoma, triple-negative breast cancer, and non-small cell lung cancer. This compound works by inhibiting glutaminase, which is a key enzyme in the process of cancer cell growth and survival. By blocking this enzyme, this compound can prevent the growth and spread of cancer cells.
properties
IUPAC Name |
6-[(4-chlorophenyl)methylcarbamoyl]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c16-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(19)20/h1-2,5-8,12-13H,3-4,9H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIODHUQSYKFKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NCC2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200948 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(benzyloxy)-4-methoxybenzyl]-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B3948472.png)



![2-[2-(2-chlorophenyl)vinyl]-3-(2-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B3948490.png)
![N-{4-[(4-sec-butyl-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B3948499.png)

![3-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B3948503.png)
![N-(4-{[4-(4-chlorobenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3948519.png)
![3,5-bis{[(benzylthio)acetyl]amino}benzoic acid](/img/structure/B3948535.png)
![N-(4-{[4-(1-benzyl-4-piperidinyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3948547.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(methylsulfonyl)piperazine oxalate](/img/structure/B3948562.png)
![2-[(2-chlorobenzyl)thio]-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]acetamide](/img/structure/B3948566.png)
